acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol
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Overview
Description
Acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol is a compound that combines the properties of acetic acid and a dihydrofuran diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The (2S,5R)-2,5-dihydrofuran-2,5-diol component is a diol derivative of dihydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol can be achieved through several methods. One common approach involves the condensation of acetic acid with (2S,5R)-2,5-dihydrofuran-2,5-diol under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond between the acetic acid and the diol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol can undergo various chemical reactions, including:
Oxidation: The diol component can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield diketones, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies of enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol involves its interaction with specific molecular targets and pathways. The diol component can form hydrogen bonds with enzymes and other proteins, affecting their activity and function. Additionally, the acetic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: This compound shares a similar diol structure but with different substituents, leading to distinct chemical properties and applications.
Phenoxyacetic acid derivatives: These compounds also contain an acetic acid moiety and are used in various chemical and biological applications.
Uniqueness
Acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol is unique due to its combination of acetic acid and dihydrofuran diol, which imparts specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
5117-81-7 |
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Molecular Formula |
C8H14O7 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol |
InChI |
InChI=1S/C4H6O3.2C2H4O2/c5-3-1-2-4(6)7-3;2*1-2(3)4/h1-6H;2*1H3,(H,3,4)/t3-,4+;; |
InChI Key |
ZDEGOYMLPOMOTD-NDXJVULZSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=C[C@H](O[C@H]1O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(OC1O)O |
Origin of Product |
United States |
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